

An In-depth Technical Guide to the DOP-4 Protein of C. elegans

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Introduction

Dopamine is a critical neuromodulator in both vertebrates and invertebrates, governing a wide array of behaviors and physiological processes. In the nematode Caenorhabditis elegans, a powerful model organism for neurobiology, the dopaminergic system plays a key role in locomotion, learning, and sensory modulation. Dopamine exerts its effects through G-protein coupled receptors (GPCRs). This guide focuses on the DOP-4 protein, a D1-like dopamine receptor in C. elegans. While the user's query specified "DAR-1", the canonical nomenclature for dopamine receptors in C. elegans is "DOP". DOP-4 is an invertebrate-specific, D1-like receptor that is known to be involved in the adenylate cyclase-activating dopamine receptor signaling pathway.[1][2][3]

Understanding the structure, function, and signaling of DOP-4 is crucial for dissecting the molecular underpinnings of dopamine-modulated behaviors in a simple, genetically tractable nervous system. This document provides a comprehensive overview of the DOP-4 protein, including its structure, domains, signaling pathway, available quantitative data, and detailed experimental protocols for its study.

Protein Structure and Domains

As a member of the GPCR superfamily, DOP-4 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by alternating intracellular and extracellular

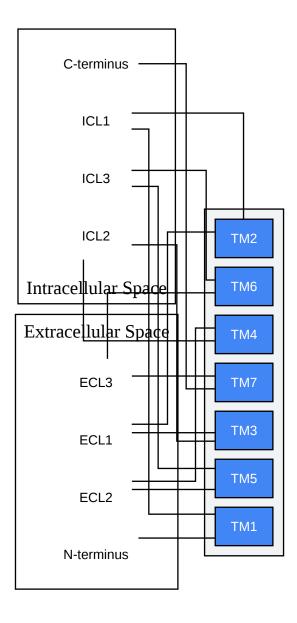


loops. The N-terminus is located extracellularly, and the C-terminus resides in the cytoplasm.

Primary Sequence and Predicted Topology

The full-length amino acid sequence for DOP-4 can be retrieved from public databases such as NCBI and UniProt under the accession number NP 504229.1 and Q21360, respectively.

Based on its primary sequence, the transmembrane domains of DOP-4 can be predicted using bioinformatic tools like DeepTMHMM. The typical architecture of a GPCR, including the seven helical transmembrane segments, is expected.



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Figure 1: Predicted membrane topology of the DOP-4 receptor.

Key Functional Domains

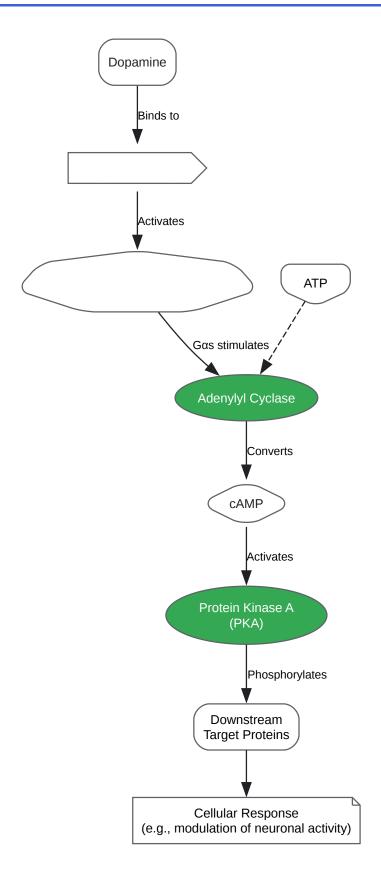
While no experimentally determined structure exists for DOP-4, its domains can be inferred from homology with other D1-like GPCRs.

- Transmembrane Helices (TMs): These form the core of the receptor and create the binding pocket for dopamine. Specific residues within these helices are critical for ligand binding and receptor activation.
- Extracellular Loops (ECLs): These loops are involved in ligand recognition and entry into the binding pocket.
- Intracellular Loops (ICLs) and C-terminus: These regions are crucial for G-protein coupling and interaction with other intracellular signaling and regulatory proteins, such as arrestins. The third intracellular loop (ICL3) is often a key determinant of G-protein specificity.

DOP-4 Signaling Pathway

DOP-4 is classified as a D1-like dopamine receptor, which canonically couples to the stimulatory G-protein, Gs.[1][3] Upon binding of dopamine, DOP-4 undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gas subunit of the heterotrimeric G-protein. The activated Gas-GTP complex then dissociates from the Gβy dimer and stimulates the activity of adenylyl cyclase. Adenylyl cyclase converts ATP into the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.





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Figure 2: Canonical D1-like receptor signaling pathway for DOP-4.



Quantitative Data

Specific quantitative data for the DOP-4 receptor, such as ligand binding affinities and detailed expression levels, are not extensively documented in the literature. However, data from related C. elegans dopamine receptors can provide a valuable frame of reference for experimental design.

Protein Expression Levels

Semi-quantitative data from the PaxDb (Protein Abundance Database) provides an estimate of DOP-4 protein abundance in the whole organism.

Protein	Organism	Tissue	Abundance (ppm)	Rank
dop-4	C. elegans	Whole organism (Integrated)	0.01	12769 of 13054 (bottom 5%)
Data sourced				
from PaxDb,				
which integrates				
multiple high-				
throughput				
proteomics				
datasets.[4][5]				
This indicates				
that DOP-4 is a				
low-abundance				
protein.				

Pharmacological Profile (Representative Data from DOP-1)

While a detailed pharmacological profile for DOP-4 is not available, studies on the closely related D1-like receptor DOP-1 provide insight into the potential affinities and potencies of ligands for this receptor class in C. elegans. The following table presents EC50 values for



dopamine and IC50 values for various antagonists in stimulating cAMP accumulation in COS-7 cells expressing DOP-1.

Ligand	Ligand Type	EC50 / IC50 (nM) for DOP-1
Dopamine	Agonist	20 ± 10
(+)-Butaclamol	Antagonist	110 ± 10
Haloperidol	Antagonist	280 ± 20
cis-Flupenthixol	Antagonist	3.5 ± 0.5
Date adopted from Convol at		

Data adapted from Sanyal et al. (2004) for the DOP-1L isoform.[6] These values should be considered as a starting point for designing experiments on DOP-4.

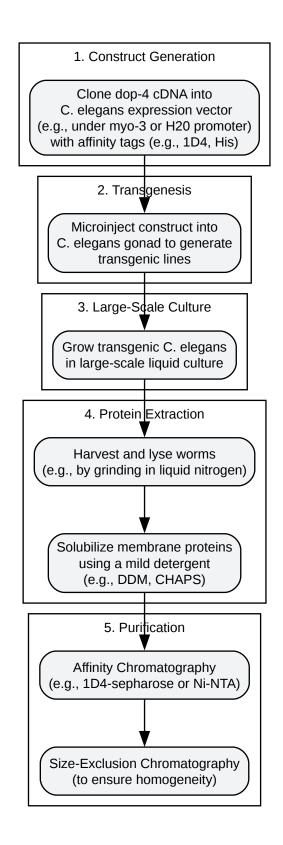
Experimental Protocols

Studying the structure and function of DOP-4 requires a multi-faceted approach, from heterologous expression and purification to functional characterization. The following sections outline detailed methodologies that can be adapted for the investigation of DOP-4.

Heterologous Expression and Purification of DOP-4

Obtaining sufficient quantities of functional receptor is a prerequisite for biochemical and structural studies. A method for expressing and purifying GPCRs from C. elegans has been established and can be adapted for DOP-4.[7][8]





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Figure 3: Workflow for heterologous expression and purification of DOP-4.



Methodology:

- Vector Construction: The dop-4 cDNA is cloned into a C. elegans expression vector. A
 strong, tissue-specific promoter (e.g., myo-3 for muscle or H20 for pan-neuronal expression)
 is used to drive expression. C-terminal tags, such as the 1D4 epitope tag and a polyhistidine
 tag, are added for detection and purification.[7]
- Generation of Transgenic Animals: The expression construct is microinjected into the gonads of wild-type C. elegans to create transgenic lines.
- Large-Scale Culture: High-expression transgenic lines are expanded in large-scale liquid cultures using a fermenter to generate a large biomass.
- Worm Lysis and Membrane Preparation:
 - Harvest worms by centrifugation.
 - Wash the worm pellet extensively with M9 buffer.
 - Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors).
 - Flash-freeze the worm suspension in liquid nitrogen and grind to a fine powder using a mortar and pestle.
 - Thaw the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove large debris.
 - Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).
- Solubilization: Resuspend the membrane pellet in solubilization buffer (lysis buffer containing a mild detergent such as n-dodecyl-β-D-maltoside (DDM) at 1% w/v) and incubate with gentle rotation for 1-2 hours at 4°C.
- Purification:
 - Clarify the solubilized sample by ultracentrifugation.

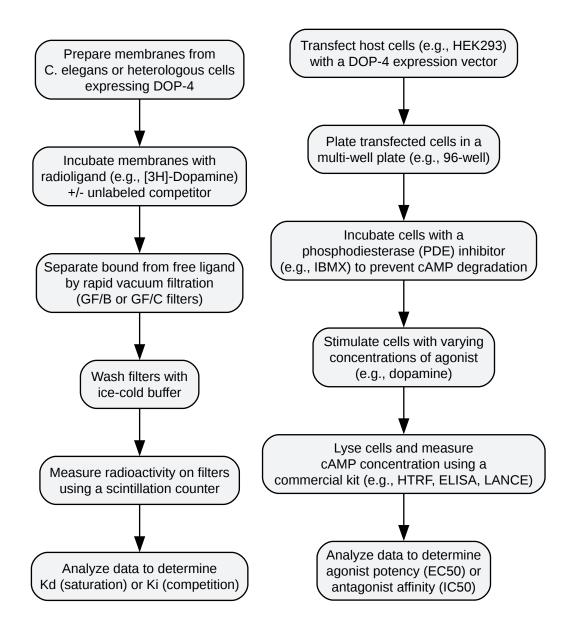


- Apply the supernatant to an affinity chromatography column (e.g., a column coupled with the 1D4 antibody).
- Wash the column extensively with wash buffer (solubilization buffer with a lower detergent concentration, e.g., 0.05% DDM).
- Elute the receptor using a competitive peptide or by changing buffer conditions.
- For further purification and to ensure homogeneity, apply the eluted protein to a size-exclusion chromatography (SEC) column.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd or Ki) of ligands for the receptor. This protocol is adapted for membrane preparations.[4][9]





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